N,N'-Hexane-1,6-diyldistearamide
Description
Properties
CAS No. |
4112-25-8 |
|---|---|
Molecular Formula |
C42H84N2O2 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
N-[6-(octadecanoylamino)hexyl]octadecanamide |
InChI |
InChI=1S/C42H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(45)43-39-35-31-32-36-40-44-42(46)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
SLZWSYPJQQIDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Hexane-1,6-diyldistearamide can be synthesized through a condensation reaction between hexamethylene diamine and stearic acid . The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diyldistearamide may involve continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diyldistearamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Hexamethylene diamine and stearic acid.
Reduction: Hexamethylene diamine and stearyl alcohol.
Substitution: Depends on the nucleophile used; could form various substituted amides.
Scientific Research Applications
N,N’-Hexane-1,6-diyldistearamide has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science .
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diyldistearamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions can influence the physical properties of materials and the stability of complexes formed with other compounds. In drug delivery systems, the compound can encapsulate drugs, protecting them from degradation and facilitating controlled release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The table below compares this compound with structurally related bisamide compounds:
Thermal and Physical Properties :
- This compound: High melting point (~120–140°C estimated) due to strong van der Waals interactions between C₁₈ chains. Low solubility in polar solvents but dispersible in nonpolar media .
- N,N'-(1,6-Hexanediyl)bismethacrylamide : Lower thermal stability compared to distearamide due to unsaturated methacryl groups. Polymerizes under UV/heat, forming crosslinked networks .
- Poly(N,N'-hexane-1,6-diyladipamide) : Semi-crystalline polymer with high tensile strength and abrasion resistance. Used in textiles and automotive components .
Chemical Reactivity :
- The distearamide’s inert alkyl chains limit chemical reactivity, whereas the methacrylamide derivative undergoes radical polymerization . Thiourea analogs (e.g., 1,1′-(Hexane-1,6-diyl)bis(3-phenylthiourea)) exhibit hydrogen-bonding capacity, enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
